Product packaging for 3,4-Dichlorothiophenol(Cat. No.:CAS No. 5858-17-3)

3,4-Dichlorothiophenol

Cat. No.: B146521
CAS No.: 5858-17-3
M. Wt: 179.07 g/mol
InChI Key: HNJZDPKMMZXSKT-UHFFFAOYSA-N
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Description

Significance and Research Context of 3,4-Dichlorothiophenol

This compound, also known as 3,4-dichlorobenzenethiol, is an organic compound with the molecular formula C₆H₄Cl₂S. ontosight.ai Its structure, featuring a benzene (B151609) ring substituted with two chlorine atoms at the 3 and 4 positions and a thiol (-SH) group, underpins its unique chemical reactivity and utility in scientific investigation. ontosight.ai The compound is of considerable interest across various scientific fields, including chemistry, biology, and environmental science. ontosight.ai

In academic research, this compound serves as a crucial intermediate and building block for the synthesis of more complex molecules. ontosight.aibiosynth.com Its applications are found in the development of pesticides and fungicides, owing to its antimicrobial properties. ontosight.ai Furthermore, it is a key component in the pharmaceutical industry for synthesizing certain drugs. ontosight.ai The compound's distinct electronic and optical properties also make it valuable in material science. ontosight.ai

Researchers have utilized this compound to study a range of biological and chemical processes. It has been employed as a probe to investigate the in vitro metabolism of carcinogens, as an inhibitor of specific enzymes, and as a ligand in the formation of novel metal complexes with potential therapeutic applications. biosynth.comnih.govaacrjournals.org Additionally, its role as a precursor in the formation of environmental contaminants has been a subject of detailed mechanistic and kinetic studies. mdpi.commdpi.com

Scope and Objectives of the Research Outline for this compound

The primary objective of this article is to present a focused and detailed account of this compound's role in academic research. The scope is strictly limited to its scientific applications and findings, excluding any information on dosage, administration, or safety profiles. The content is structured to provide a clear understanding of its significance and the specific research endeavors in which it has been a central component. This includes its use in the synthesis of bioactive compounds and its involvement in mechanistic studies of chemical reactions. All chemical compounds mentioned throughout this article are listed in a table at the end for easy reference.

Detailed Research Findings

Recent studies have highlighted the utility of this compound in several key areas of research, providing valuable insights into its reactivity and potential applications.

One area of investigation involves its use in the synthesis of pyridine-2-carboxylate derivatives as potential telomerase inhibitors. elsevierpure.com In a study exploring various substituted phenols, thiophenols, and anilines, the this compound ester derivative demonstrated significant in vitro telomerase inhibitory activity. elsevierpure.com

Another significant research avenue is its role as a ligand in nitrosyl iron complexes (NICs). A study on a binuclear NIC with 3,4-dichlorothiophenolyls, [Fe₂(SC₆H₃Cl₂)₂(NO)₄], revealed its effect on cyclic nucleotide levels in vitro. nih.govresearchgate.net The complex was found to increase the concentrations of important secondary messengers, cyclic AMP (cAMP) and cyclic GMP (cGMP). nih.govresearchgate.net The study noted that this compound itself had a less pronounced effect on adenylate cyclase compared to the complex. nih.govresearchgate.net

Furthermore, this compound has been used as a trapping agent in studies of in vitro metabolism of nitrosamines. aacrjournals.org The rationale was to use its nucleophilic sulfur to trap alkylating intermediates formed during the metabolic activation of these carcinogens. aacrjournals.org However, research indicated that while methyl-3,4-dichlorophenyl thioether was formed, a significant portion of the methylation came from sources other than the nitrosamine (B1359907) being studied, suggesting caution in the interpretation of such experiments. aacrjournals.org

The compound is also a key precursor in environmental chemistry research, specifically in the study of polychlorinated thianthrenes/dibenzothiophenes (PCTA/DTs), which are sulfur analogues of dioxins. mdpi.commdpi.com Mechanistic and kinetic studies have investigated the homogeneous gas-phase formation of PCTA/DTs from 2,4-dichlorothiophenol, providing insights into the reaction pathways and the influence of factors like water molecules. mdpi.commdpi.com

Interactive Data Table: Research Applications of this compound

Research AreaSpecific ApplicationKey Finding
Cancer Research Synthesis of telomerase inhibitorsThe this compound ester of 6-formyl-pyridine-2-carboxylic acid showed high in vitro telomerase inhibitory activity. elsevierpure.com
Biochemistry Ligand in nitrosyl iron complexesThe complex [Fe₂(SC₆H₃Cl₂)₂(NO)₄] increased cAMP and cGMP levels in vitro. nih.govresearchgate.net
Metabolism Studies Trapping agent for alkylating intermediatesCaution is advised as methylation can occur from sources other than the target nitrosamine. aacrjournals.org
Environmental Chemistry Precursor for PCTA/DT formationWater molecules can have a negative catalytic role in the H-shift step of PCDT formation. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4Cl2S B146521 3,4-Dichlorothiophenol CAS No. 5858-17-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dichlorobenzenethiol
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InChI

InChI=1S/C6H4Cl2S/c7-5-2-1-4(9)3-6(5)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJZDPKMMZXSKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80207292
Record name 3,4-Dichlorothiophenol
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Molecular Weight

179.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5858-17-3
Record name 3,4-Dichlorobenzenethiol
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Record name 3,4-Dichlorothiophenol
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Record name 3,4-Dichlorothiophenol
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Record name 3,4-dichlorobenzenethiol
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Synthetic Methodologies and Reaction Chemistry of 3,4 Dichlorothiophenol

Established Synthetic Routes to 3,4-Dichlorothiophenol

The preparation of this compound can be achieved through several established chemical pathways. These methods typically involve the introduction of a sulfur-containing functional group onto a pre-existing dichlorinated benzene (B151609) core or the modification of a simpler thiophenol molecule.

Reduction of 3,4-Dichlorobenzenesulfonyl Chloride

A common and well-documented method for the synthesis of this compound is the reduction of its corresponding sulfonyl chloride derivative. cqvip.comgoogle.com This two-step approach begins with the chlorosulfonation of 1,2-dichlorobenzene (B45396) to produce 3,4-dichlorobenzenesulfonyl chloride. google.com This intermediate is then reduced to the target thiophenol.

The reduction is typically carried out using a metal reducing agent, such as zinc powder, in an acidic medium. cqvip.comgoogle.com The general reaction involves the addition of zinc and a solution of the chlorobenzene (B131634) sulfonyl chloride in chlorosulfonic acid to water or an aqueous mineral acid, like sulfuric acid. google.com This method is advantageous as it is generally applicable for the preparation of various aromatic thiols. google.com

Reaction Scheme: Synthesis via Sulfonyl Chloride Reduction

Chlorosulfonation: 1,2-Dichlorobenzene → 3,4-Dichlorobenzenesulfonyl chloride

Reduction: 3,4-Dichlorobenzenesulfonyl chloride + Zn/H⁺ → this compound

Chlorination of Thiophenol

The direct chlorination of thiophenol is another potential route for synthesizing dichlorinated thiophenols. This method involves the electrophilic aromatic substitution of chlorine onto the thiophenol ring. However, controlling the regioselectivity to obtain the 3,4-dichloro isomer specifically is a significant challenge. The presence of the thiol group, which is sensitive to oxidation, and the directing effects of both the thiol and the first chlorine substituent complicate the reaction, often leading to a mixture of isomers. While general chlorination of thiophenols is known, specific, high-yield procedures for the synthesis of pure this compound via this method are not prominently featured in the literature, suggesting that other routes are more synthetically viable.

Alkaline Hydrolysis of Dichlorophenylmercapturic Acid

A biochemical-related route that can be adapted for synthesis involves the alkaline hydrolysis of S-(dichlorophenyl)mercapturic acids. scispace.com Mercapturic acids are S-conjugates of xenobiotics formed in vivo, and their hydrolysis can yield the corresponding thiophenols. nih.govnih.gov In laboratory settings, dichlorophenylmercapturic acids can be synthesized and then hydrolyzed to produce dichlorothiophenols. scispace.com

The procedure involves heating the dichlorophenylmercapturic acid with a strong base, such as sodium hydroxide (B78521). Subsequent acidification of the reaction mixture followed by steam distillation allows for the isolation of the volatile dichlorothiophenol. scispace.com This method has been utilized for the preparation of various dichlorothiophenol isomers for analytical purposes, confirming its viability as a synthetic pathway. scispace.com

Advanced Synthetic Strategies for this compound Derivatives

The reactivity of the thiol group in this compound makes it a valuable building block for creating more complex molecules, particularly through modern coupling reactions. These strategies enable the formation of new carbon-sulfur and carbon-carbon bonds, leading to a diverse range of derivatives.

Palladium-Catalyzed Coupling Reactions Utilizing this compound

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound can be employed as a key substrate in these transformations. The thiol group can act as a nucleophile to form C-S bonds, or the entire molecule can be used as a precursor for substrates in C-C bond-forming reactions like the Heck, Suzuki, and Sonogashira couplings. wikipedia.orgwikipedia.orglibretexts.org

For instance, this compound can participate as a nucleophile in SN2-type reactions to create precursors for further coupling. One study demonstrated the reaction of this compound with a chlorinated sugar in the presence of sodium hydride to form an α-thioglycoside, which was a key intermediate for the synthesis of benzimidazole (B57391) inhibitors via a subsequent Suzuki coupling. lu.se In other applications, the sulfur atom of this compound has been used to open epoxide rings, generating fragments for the synthesis of biologically active amides. nih.gov

While direct participation of the C-Cl bonds of this compound in standard coupling reactions is possible, its nucleophilic thiol group offers a primary site for functionalization. The resulting thioether can then be part of a larger molecule that undergoes further palladium-catalyzed transformations. The table below summarizes the major types of palladium-catalyzed reactions where this compound or its derivatives can be involved.

Coupling ReactionGeneral ReactantsCatalyst System (Typical)Bond Formed
Suzuki Reaction Organoboron compound + OrganohalidePd(0) complex (e.g., Pd(PPh₃)₄) + BaseC-C
Heck Reaction Alkene + OrganohalidePd(0) or Pd(II) catalyst + BaseC-C
Sonogashira Reaction Terminal Alkyne + OrganohalidePd(0) complex + Cu(I) co-catalyst + BaseC-C
Buchwald-Hartwig Amination Amine + OrganohalidePd(0) or Pd(II) catalyst + Ligand + BaseC-N
C-S Coupling Thiol + OrganohalidePd catalyst + Ligand + BaseC-S

This table presents a general overview of prominent palladium-catalyzed coupling reactions. This compound can act as the thiol component in C-S coupling or be a part of the organohalide or nucleophile in other reactions after initial modification.

Synthesis of Pyridine-2-carboxylate Derivatives Incorporating this compound

A notable application of this compound is in the synthesis of pyridine-2-carboxylate derivatives with potential therapeutic applications. nih.govepa.govelsevierpure.com Specifically, research into telomerase inhibitors has identified esters of 6-formyl-pyridine-2-carboxylic acid as a promising class of compounds. researchgate.netnih.gov

In this synthetic strategy, 6-formyl-pyridine-2-carboxylic acid is coupled with this compound through an esterification reaction. epa.govelsevierpure.com This condensation creates a thioester linkage. Among a series of twenty-one synthesized pyridine-2-carboxylate derivatives with various phenols, thiophenols, and anilines, the this compound ester derivative demonstrated the highest in vitro telomerase inhibitory activity and significant in vivo tumor suppression. nih.govepa.govelsevierpure.com This highlights the importance of the 3,4-dichlorophenylthio moiety for the biological activity of this class of molecules. The synthesis is typically a direct condensation or esterification of the carboxylic acid with the thiophenol. google.comresearchgate.net

Research Findings on a this compound Derivative

Derivative Name Synthetic Precursors Key Finding Reference
6-formyl-pyridine-2-carboxylic acid 3,4-dichlorophenyl thioester 6-formyl-pyridine-2-carboxylic acid, this compound Highest in vitro telomerase inhibitory activity among 21 tested derivatives. nih.govepa.gov nih.govepa.govelsevierpure.com

S-glycosylation reactions involving this compound with glycosyltransferases

The enzymatic synthesis of thioglycosides, which are known for their enhanced stability against enzymatic hydrolysis compared to O-glycosides, can be achieved using glycosyltransferases (GTs). These enzymes are capable of catalyzing the formation of a C-S bond between a sugar donor and a thiol-containing acceptor. This compound (also referred to as 3,4-Dichlorobenzenethiol or DCT) has been successfully employed as an acceptor substrate in such reactions. dtu.dkmdpi.comnih.gov

Glycosyltransferases from various sources have demonstrated the ability to utilize this compound for S-glycosylation. For instance, PtUGT1, an inverting GT from Polygonum tinctorium, is a versatile enzyme that catalyzes not only O- and N-glycosylation but also S-glycosylation with comparable rates. dtu.dk It facilitates the transfer of a glucose moiety from a UDP-glucose donor to this compound. dtu.dkresearchgate.net Mechanistic studies suggest that for S-glycosylation to occur, the thiol acceptor likely needs to be in its thiophenolate form, which is plausible at neutral pH given the pKa of this compound (pKa ≈ 5.5). dtu.dk

Another notable example is the YjiC enzyme from Bacillus licheniformis, a promiscuous glycosyltransferase. nih.govresearchgate.net This enzyme has been shown to effectively catalyze the glycosylation of various substrates, including the formation of S-glycosidic bonds. In a reaction with UDP-α-D-glucose and this compound, YjiC facilitates the production of the corresponding S-glucoside. nih.govresearchgate.net Comparative studies have shown that the conversion rate for the S-glycosylation of this compound can be significantly higher than for the O-glycosylation of 3,4-dichlorophenol (B42033) or the N-glycosylation of 3,4-dichloroaniline (B118046) under similar conditions with YjiC. researchgate.net Glycosyltransferases from licorice (Glycyrrhiza uralensis), such as GuGT10, GuGT34, and GuGT37, have also been identified as capable of catalyzing the glucosylation of 3,4-dichlorobenzenethiol. doi.org

EnzymeSource OrganismAcceptor SubstrateSugar DonorProductReference
PtUGT1 Polygonum tinctoriumThis compound (DCT)UDP-glucose3,4-dichlorophenyl 1-thio-β-D-glucoside dtu.dkresearchgate.net
YjiC Bacillus licheniformis3,4-DichlorobenzenethiolUDP-α-D-glucose3,4-dichlorophenyl 1-thio-β-D-glucoside nih.govresearchgate.netjmb.or.kr
GuGT10, GuGT34, GuGT37 Glycyrrhiza uralensis3,4-DichlorobenzenethiolUDP-glucose3,4-dichlorophenyl 1-thio-β-D-glucoside doi.org

Formation of 3-((3,4-Dichlorophenyl)thio)propanal via reaction with this compound

The synthesis of 3-((3,4-Dichlorophenyl)thio)propanal involves the reaction of this compound with a suitable three-carbon aldehyde synthon. This transformation is typically achieved through a Michael addition reaction, where the nucleophilic thiol group of this compound attacks an α,β-unsaturated aldehyde, such as acrolein. The reaction is generally facilitated by a base, which deprotonates the thiol to form the more nucleophilic thiophenolate anion, enhancing its reactivity towards the electrophilic β-carbon of the unsaturated aldehyde.

The general synthetic route involves combining this compound with the aldehyde in a suitable solvent. The presence of a base like sodium hydroxide is often used to catalyze the reaction. Following the addition, the resulting reaction mixture is worked up and purified, using techniques like chromatography or recrystallization, to isolate the 3-((3,4-Dichlorophenyl)thio)propanal product. This thioether-containing aldehyde is a bifunctional molecule, possessing both a reactive aldehyde group and a dichlorophenylthio moiety, making it a potentially useful intermediate in further chemical synthesis.

Reactivity and Mechanistic Studies of this compound

Electrophilic and Nucleophilic Reactions of the Thiol Group

The thiol (-SH) functional group of this compound endows it with dual reactivity, allowing it to act as both a nucleophile and, under certain conditions, an electrophile.

Nucleophilic Reactivity: The most common mode of reactivity for this compound involves the sulfur atom acting as a nucleophile. The lone pairs of electrons on the sulfur atom can attack electron-deficient centers. This nucleophilicity is significantly enhanced upon deprotonation to the thiophenolate anion (ArS⁻), which is a potent nucleophile. dtu.dk

Examples of its nucleophilic reactions include:

Michael Addition: As seen in the synthesis of 3-((3,4-Dichlorophenyl)thio)propanal, the thiophenolate adds to α,β-unsaturated carbonyl compounds.

Nucleophilic Substitution: It readily participates in S-alkylation and S-arylation reactions. For instance, it reacts with chloroacetic acid to form 2-((3,4-dichlorophenyl)thio)acetic acid. nih.gov It can also be used in copper-catalyzed cross-coupling reactions with activated tertiary benzylic amines to form chiral benzylic thioethers. dicp.ac.cn

Reaction with Epoxides: The thiophenolate can open epoxide rings via nucleophilic attack on one of the ring carbons.

Reaction with Alkylating Agents: It reacts with electrophilic alkylating agents, such as O-alkylated salts of N-nitrosodiethylamine, in reactions that can lead to both O- and N-dealkylation of the reagent. acs.org

Addition to Bromine: In the synthesis of bis-sulfones, 3,4-dichlorobenzenethiol reacts with N-bromosuccinimide (NBS) in the first step to produce a β-bromosulfide intermediate. nih.gov

Electrophilic Reactivity: While less common, the thiol group can be made to react as an electrophile, typically after a chemical transformation.

Oxidation to Sulfonyl Chlorides: The thiol can be oxidized to the corresponding sulfonyl chloride (ArSO₂Cl). This is a powerful electrophile that readily reacts with various nucleophiles (e.g., amines, alcohols). For example, thiophenols can be converted to sulfonyl chlorides using reagents like ammonium (B1175870) nitrate (B79036) and HCl under aerobic conditions. rsc.org

Radical Reactions: The thiophenoxy radical (ArS•), formed via homolysis of the S-H bond, can be considered an electrophilic radical and will react with electron-rich species. beilstein-journals.orgnih.gov

Formation of Disulfides: Mild oxidation of this compound can lead to the formation of the corresponding disulfide, bis(3,4-dichlorophenyl) disulfide. In this process, each sulfur atom can be viewed as undergoing a formal change that involves electrophilic character during the bond formation. rsc.org

Radical Formation and Coupling Reactions involving 3,4-Dichlorophenoxy Radicals

While this article focuses on this compound, detailed mechanistic studies on radical formation and coupling have often used 2,4-Dichlorothiophenol (2,4-DCTP) as a model precursor for the formation of polychlorinated thianthrenes (PCTAs) and polychlorinated dibenzothiophenes (PCDTs). mdpi.comnih.gov The principles and reaction types observed for radicals derived from 2,4-DCTP provide crucial insight into the potential radical chemistry of its 3,4-isomer. The formation of these radicals is a key initial step in the thermal degradation and combustion processes of chlorothiophenols. mdpi.comnih.govresearchgate.net

Self-/cross-condensation mechanisms of 2,4-dichlorothiophenoxy radical (R1), 2-sulfydryl-3,5-dichlorophenyl radical (R2), and 3,5-dichlorothiophenoxyl diradical (DR)

Three primary radical species derived from 2,4-Dichlorothiophenol (2,4-DCTP) are central to the formation of PCTA/DTs. mdpi.comnih.gov These radicals can be generated through the reaction of 2,4-DCTP with highly reactive radicals like H, OH, and Cl, which are abundant in combustion environments. mdpi.com

R1 (2,4-dichlorothiophenoxy radical): Formed by the abstraction of the hydrogen atom from the sulfydryl group (S-H). mdpi.commdpi.com

R2 (2-sulfydryl-3,5-dichlorophenyl radical): Formed by the abstraction of a hydrogen atom from the carbon on the aromatic ring. mdpi.commdpi.com

DR (3,5-dichlorothiophenoxyl diradical): A diradical species that arises from the loss of both the sulfydryl hydrogen and a chlorine atom. mdpi.commdpi.com

These radicals undergo self-condensation (e.g., R1 + R1) or cross-condensation (e.g., R1 + R2, R1 + DR, R2 + DR) reactions, which are critical initial steps for building the larger PCTA and PCDT structures. mdpi.comnih.gov

For PCTA formation: The most efficient coupling mode is the S•/σ-C• condensation, where the thiophenolic sulfur of one radical bonds with an ortho-carbon radical site on the other. mdpi.comnih.gov The potential for PCTA formation from these radical couplings follows the order: DR + DR > R2 + DR > R1 + DR > R1 + R2 > R1 + R1. mdpi.comnih.gov

For PCDT formation: The most energetically favorable pathway is the σ-C•/σ-C• coupling, involving the bonding of two ortho-carbon radical sites. mdpi.comnih.gov The formation potential for PCDTs is ranked as: R2 + DR > R2 + R2 > R1 + DR > R1 + R2 > R1 + R1. mdpi.comnih.gov

These findings indicate that the presence and type of radical species (R1, R2, or DR) significantly influence the reaction pathways and the ultimate products formed. mdpi.comnih.gov

Quantum chemical calculations for reaction mechanisms

Quantum chemical calculations have been indispensable for elucidating the complex mechanisms of radical-radical coupling reactions. mdpi.comnih.govresearchgate.net Methods such as Density Functional Theory (DFT), particularly with functionals like MPWB1K, have been used to map the potential energy surfaces for the self- and cross-coupling reactions of the R1, R2, and DR radicals. mdpi.comnih.govresearchgate.net

These computational studies provide detailed energetic information, including potential energy barriers (ΔE) and reaction heats (ΔH), for the elementary steps involved in PCTA and PCDT formation. mdpi.commdpi.comresearchgate.net For example, the formation of the initial radicals from 2,4-DCTP by abstraction with OH, H, and Cl radicals has been modeled, showing the energetic feasibility of these initiation steps. mdpi.com

Radical Formation from 2,4-DCTPAbstracting RadicalPotential Barrier (kcal/mol)Reference
R1 (2,4-dichlorothiophenoxy radical) OH8.80 mdpi.com
H3.44 mdpi.com
Cl-8.03 mdpi.com
R2 (2-sulfydryl-3,5-dichlorophenyl radical) OH6.09 mdpi.com
H16.41 mdpi.com
Cl8.17 mdpi.com

Furthermore, kinetic parameters, such as rate constants over a range of temperatures (e.g., 600–1200 K), have been calculated using canonical variational transition state theory (CVT) with contributions for small curvature tunneling. mdpi.comnih.gov These calculations have confirmed the favorability of specific coupling modes, such as the S•/σ-C• condensation for PCTAs and the σ-C•/σ-C• coupling for PCDTs, by showing them to be barrierless and highly exothermic. mdpi.comnih.gov The theoretical results consistently demonstrate that these sulfur-containing radicals are significantly more reactive and lead to products like PCTA/DTs much more readily than their oxygen-analogue radicals (derived from chlorophenols) form PCDD/DFs. mdpi.comnih.gov

Kinetic studies of elementary steps at elevated temperatures

Kinetic investigations into the gas-phase reactions of this compound at elevated temperatures, typically in the range of 600–1200 K, have been conducted to understand the formation mechanisms of polychlorinated thianthrenes/dibenzothiophenes (PCTA/DTs). mdpi.comnih.gov These studies employ quantum chemical calculations to elucidate energetically favorable reaction pathways and to determine the rate constants of crucial elementary steps. mdpi.comnih.gov The canonical variational transition-state (CVT) theory with the small curvature tunneling (SCT) correction is often used to calculate these rate constants. mdpi.comnih.gov

The formation of chlorothiophenoxy radicals (CTPRs) from chlorothiophenols like this compound is a critical initial step. researchgate.net This can occur through unimolecular decomposition (breaking of the S-H bond) or bimolecular reactions involving abstraction by radicals such as H, OH, or O(3P) under high-temperature conditions. researchgate.net The subsequent coupling of these radicals is a key pathway to PCTA/DT formation. mdpi.com

Studies on the reactions of the complete series of 19 chlorothiophenol congeners with the O(3P) radical have shown that the thiophenoxyl-hydrogen abstraction from CTPs is more likely to occur than the phenoxyl-hydrogen abstraction from corresponding chlorophenols. researchgate.net Specifically for dichlorothiophenols, the potential barriers for thiophenoxyl-hydrogen abstraction by an H radical are higher for congeners with ortho-chlorine substitution compared to those without, such as this compound. semanticscholar.org

The rate constants for these elementary reactions are often expressed in the Arrhenius format. For instance, in the formation of polychlorinated dibenzothiophenes (PCDTs) from 2,4-dichlorothiophenol (a related isomer), the rate-determining step is the initial carbon-carbon coupling. mdpi.com Pathways that conclude with the elimination of a chlorine atom have been found to be dominant over those ending in the elimination of a hydrogen atom. mdpi.comnih.gov

Table 1: Arrhenius Formulas for Crucial Elementary Reactions in PCDT Formation from 2,4-DCTP (600-1200 K) mdpi.com

ReactionArrhenius Formula (cm³ molecule⁻¹ s⁻¹ or s⁻¹)
Carbon-Carbon Couplingk = 2.45 × 10⁻²⁹ T⁴·⁵² exp(-10031/T)
H Abstractionk = 1.17 × 10⁻¹⁹ T²·¹⁸ exp(-10453/T)
Cl Abstractionk = 2.09 × 10⁻¹⁹ T²·³⁰ exp(-10221/T)
Ring Closurek = 1.07 × 10¹² exp(-1900/T)
SH Eliminationk = 2.11 × 10¹³ exp(-42100/T)

Note: Data presented is for 2,4-dichlorothiophenol as a representative dichlorothiophenol isomer.

Influence of water molecules on reaction pathways

Water molecules can significantly influence the reaction pathways of this compound, particularly in high-temperature gas-phase reactions. mdpi.commdpi.com The presence of water can introduce new reaction channels or alter the energy barriers of existing ones, often through the formation of hydrogen bonds. mdpi.com

Reactions with Nitrosamines and Alkylating Agents

Use as a trapping agent for indirect alkylating agents in vitro

This compound has been effectively utilized as a nucleophilic trapping agent in vitro to detect and quantify indirect alkylating agents, such as nitrosamines. aacrjournals.orgaacrjournals.orgvulcanchem.com Many chemical carcinogens require metabolic activation by enzymes, like those in liver microsomes, to form reactive electrophilic intermediates that can alkylate biological macromolecules. aacrjournals.org A method was developed using this compound to intercept these transient, reactive species. aacrjournals.orgaacrjournals.org

In this system, the compound to be tested is incubated with rat liver microsomes in the presence of this compound. aacrjournals.org The metabolically generated electrophiles (alkylating agents) are trapped by the thiol, which is a strong nucleophile. aacrjournals.org It has been noted that this compound itself is not metabolized by the liver microsomes and does not inhibit their enzymatic activity. aacrjournals.org The stable thioether products formed can then be extracted and identified using techniques like gas chromatography-mass spectrometry (GC-MS). aacrjournals.orgresearchgate.net This in vitro assay provides a rapid screening method to assess the alkylating capacity of chemical compounds, which often correlates with their carcinogenic potential. aacrjournals.orgresearchgate.net

Formation of 3,4-dichlorophenyl alkyl thioethers

The reaction between the electrophilic intermediates generated from indirect alkylating agents and this compound results in the formation of stable 3,4-dichlorophenyl alkyl thioethers. aacrjournals.orgaacrjournals.org The general reaction is the nucleophilic attack of the thiolate anion of this compound on the electrophilic carbon of the alkylating species.

For example, when a series of methylalkylnitrosamines were incubated with rat liver microsomes and this compound, the predominant product was 3,4-dichlorophenyl methyl thioether. aacrjournals.orgresearchgate.net This indicates that the methyl group is preferentially transferred. The structure of the nitrosamine (B1359907) influences the amount of thioether formed; branching at the α-carbon of the alkyl chain tends to reduce the yield of the corresponding thioether. aacrjournals.orgresearchgate.net Symmetrical dialkylnitrosamines also tend to yield more of the methyl thioether compared to the other alkyl thioether. aacrjournals.org The quantities of these thioethers can be measured using external standards, allowing for a quantitative assessment of the alkylating activity. aacrjournals.orgaacrjournals.org

Table 2: Alkylating Activity of Various Nitrosamines Measured by Formation of 3,4-Dichlorophenyl Alkyl Thioethers aacrjournals.org

CompoundAlkyl GroupThioether Formed (nmol/mg protein/hr)
DimethylnitrosamineMethyl2.80
DiethylnitrosamineEthyl0.23
Di-n-propylnitrosaminen-Propyl0.05
Di-n-butylnitrosaminen-Butyl0.02
Methyl-benzyl-nitrosamineMethyl0.75
Methyl-phenyl-nitrosamineMethyl0.20

This table presents a selection of data to illustrate the methodology.

Reaction with nitroso metabolites of 2,4,6-trinitrotoluene (B92697) (TNT)

The toxicity of 2,4,6-trinitrotoluene (TNT) is partly attributed to the covalent binding of its metabolites to cellular proteins. nih.gov One key reaction involves the interaction of nitroso metabolites of TNT (e.g., 2-nitroso-4,6-dinitrotoluene) with sulfhydryl groups in proteins. nih.gov Theoretical studies using density functional theory (DFT) have elucidated the molecular mechanism of this reaction using model thiols, including this compound (referred to as 3,4-dichlorobenzenethiol in the study). nih.gov

The reaction proceeds through the formation of a semimercaptal intermediate. nih.gov The mechanism is complex and involves a solvent-mediated proton-transfer, rather than a simple attack of a thiolate anion on the nitroso group. nih.gov Water molecules play a crucial role in facilitating this proton transfer. nih.gov The study found that the reaction barrier for this compound to form the covalent adduct with the TNT nitroso metabolite was the lowest among the thiols tested (which also included cysteine and glutathione), suggesting it is a highly favorable reaction. nih.gov

The semimercaptal can then undergo further transformation. One pathway, which requires acidic conditions or a hydronium ion (H₃O⁺), is a rearrangement to a sulfinanilide. nih.gov A competing pathway, which does not require acid but has a higher energy barrier, is the conversion of the semimercaptal to a hydroxylamine. nih.gov These detailed mechanistic insights help to explain the molecular basis for the toxic effects of TNT. nih.gov

Oxidation Reactions and Disulfide Formation

Like other thiols, this compound can be oxidized to form the corresponding disulfide, bis(3,4-dichlorophenyl) disulfide. This is a common reaction for thiols and can be achieved using a variety of oxidizing agents. researchgate.nettandfonline.com The general reaction is:

2 R-SH + [O] → R-S-S-R + H₂O

where R is the 3,4-dichlorophenyl group.

A range of methods have been developed for the oxidative coupling of thiols. These include metal-free, aerobic oxidation systems. rsc.org For instance, a catalytic system using ammonium nitrate in the presence of an acid (like HBr) and oxygen as the terminal oxidant can convert thiophenols to sulfonyl bromides, with disulfide formation being a significant side reaction, especially at lower temperatures or in the absence of sufficient oxidant. rsc.org At room temperature, the reaction of a model thiophenol under these conditions yielded the disulfide as a major product. rsc.org

Photocatalytic methods using sensitizers like tellurorhodamine or catalysts like bismuth quantum dots have also been shown to be effective for the aerobic oxidation of various thiols to disulfides under mild conditions. tandfonline.comacs.org These methods are often highly efficient and work for a broad range of substrates, including electron-poor thiophenols. acs.org For example, the photocatalytic oxidation of the related 2,6-dichlorothiophenol (B1293878) was successful, although it proceeded more slowly than the oxidation of unsubstituted thiophenol, indicating that the electronic properties of the aryl ring influence the reaction rate. acs.org The mechanism often involves the formation of an S-iodinated intermediate when iodine is used as a catalyst, which then reacts with another thiol molecule to yield the disulfide. researchgate.net

Formation of tetrachlorodiphenyl disulfide

The formation of 3,4,3',4'-tetrachlorodiphenyl disulfide, also known as di(3,4-dichlorophenyl) disulfide, from this compound is a primary example of an oxidative coupling reaction. This process involves the oxidation of the thiol group (-SH) of two molecules of this compound, which then link together to form a disulfide bond (-S-S-). This type of oxidative dimerization is a characteristic and fundamental reaction for a wide range of thiols.

The general transformation can be represented as:

2 Cl₂C₆H₃SH + [O] → (Cl₂C₆H₃S)₂ + H₂O

Several synthetic methods have been developed for the selective oxidation of thiols to disulfides, and these methodologies are applicable to the conversion of this compound. The choice of oxidizing agent and reaction conditions is crucial to ensure high yields of the disulfide product while preventing over-oxidation to other sulfur-containing species like sulfoxides or sulfonic acids.

Research Findings on Thiol Oxidation to Disulfides

The selective oxidative transformation of thiols into disulfides is a significant reaction in both synthetic and biological chemistry. orgsyn.org A variety of reagents and catalytic systems have been explored to facilitate this conversion efficiently under mild conditions.

Hydrogen Peroxide: Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidizing agent for this transformation. The reaction is often performed in a suitable solvent, such as trifluoroethanol, which can promote the selective formation of the disulfide. orgsyn.org For instance, the oxidation of benzenethiol (B1682325) to diphenyl disulfide proceeds in high yield using 30% aqueous hydrogen peroxide. orgsyn.org This method's effectiveness relies on careful control of reaction temperature and stoichiometry to avoid the formation of sulfone by-products. orgsyn.org

Iodine-Based Systems: Molecular iodine (I₂) is a classic reagent for oxidizing thiols to disulfides. It can be used in catalytic amounts in conjunction with a co-oxidant like dimethyl sulfoxide (B87167) (DMSO). researchgate.net The proposed mechanism involves the formation of an S-iodinated thiophenol intermediate, which then undergoes rapid coupling with a second molecule of the thiophenol to yield the disulfide. researchgate.net This method is generally efficient and proceeds under mild, often metal-free, conditions. researchgate.net

Photocatalytic Aerobic Oxidation: Modern green chemistry approaches utilize photocatalysis for the aerobic oxidation of thiols. In one such system, a tellurorhodamine chromophore acts as both a photosensitizer and a catalyst. acs.org Upon irradiation with visible light in the presence of air (oxygen), the catalyst facilitates the oxidation of thiols to disulfides. acs.org This method has been shown to be effective for electron-poor thiols, such as 2,6-dichlorothiophenol, indicating its potential applicability to the 3,4-dichloro isomer. acs.org

Other Oxidizing Agents: Various other oxidizing systems are known to effect the conversion of thiols to disulfides. These include reagents like iron(III) chloride (FeCl₃) combined with sodium iodide (NaI), and samarium (Sm) in the presence of bismuth(III) chloride (BiCl₃) in water. orgsyn.org Additionally, under certain conditions, reactions aimed at producing other functional groups from thiols can yield disulfides as the primary product. For example, attempts to synthesize sulfonyl halides from thiols using HBr and ammonium nitrate can result in the formation of the corresponding disulfide if reaction conditions like temperature and oxygen supply are not optimal for the primary reaction. rsc.org

The following table summarizes various reported conditions for the general oxidation of thiols to disulfides, which are applicable for the synthesis of 3,4,3',4'-tetrachlorodiphenyl disulfide.

Table 1: Methodologies for the Oxidation of Thiols to Disulfides

Oxidizing System Solvent Conditions Comments
Hydrogen Peroxide (H₂O₂) Trifluoroethanol Ice bath, then room temp. Selective transformation, can be exothermic. orgsyn.org
Iodine (I₂) / DMSO Not specified Mild conditions Catalytic system, metal-free. researchgate.net
O₂ / Tellurorhodamine catalyst Dichloromethane Visible light irradiation Photocatalytic aerobic oxidation. acs.org

Advanced Spectroscopic and Computational Analysis of 3,4 Dichlorothiophenol

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in verifying the identity and purity of 3,4-Dichlorothiophenol and probing its molecular behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of this compound by providing information about the chemical environment of its hydrogen nuclei. In one analysis, the ¹H NMR spectrum was recorded in a pyridine-d₅ solvent. researchgate.net

Furthermore, advanced NMR studies have been employed to investigate the compound's conformational dynamics. Long-range spin-spin coupling constants, specifically ⁴J(H, SH), have been measured to determine the twofold internal barrier to rotation (V₂) about the C-S bond. For this compound, this barrier was found to be 3.5 kJ/mol, which is comparable to the values for thiophenol (3.4 kJ/mol) and 4-chlorothiophenol (B41493) (3.7 kJ/mol), indicating that the meta and para chlorine substituents have a relatively small combined effect on the rotational barrier in this specific isomer.

Interactive Table: ¹H NMR Data for this compound (Note: Data recorded in pyridine-d₅)

Chemical Shift (ppm)IntegrationMultiplicityAssignmentReference
Data not fully specified in source--Aromatic Protons, Thiol Proton researchgate.net

Specific chemical shift values and multiplicities were not detailed in the provided source material, but the use of the technique for characterization was confirmed.

Mass spectrometry (MS) is utilized to determine the molecular weight of this compound and to study its fragmentation patterns. The compound has been analyzed using various ionization techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization (ESI/MS).

GC-MS analysis has identified 3,4-Dichlorobenzenethiol as a component in complex mixtures like bio-oil derived from the pyrolysis of citrus waste. rsc.org High-Resolution Quadrupole Time-of-Flight (HR-QTOF) ESI/MS has been used to confirm the mass of the compound before its use in enzymatic reactions. In one such analysis, the retention time for 3,4-Dichlorobenzenethiol was observed at 17.9 minutes, and its mass was confirmed in positive ion mode. google.com

Interactive Table: Mass Spectrometry Data for this compound

TechniqueIon ModeParameterValueReference
HR-QTOF ESI/MSPositiveRetention Time (t R)17.9 min google.com
HR-QTOF ESI/MSPositiveMass (m/z)362.9830 Da* google.com
GC-MSNot SpecifiedIdentificationConfirmed in bio-oil rsc.org

*Note: The reported mass of m/z + 362.9830 Da corresponds to a glycosylated product of 3,4-Dichlorobenzenethiol, with the analysis confirming the starting material's mass prior to reaction.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The UV-Vis spectrum is influenced by the aromatic ring and its substituents. An analysis of 3,4-Dichlorobenzenethiol was performed as a standard prior to its use in a biotransformation study, confirming its spectrophotometric profile. google.com The technique is also essential for monitoring reactions involving the compound, such as its transformation into other products where a shift in the absorption maxima indicates molecular changes.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies. Key characteristic absorptions for this molecule include the S-H stretching vibration of the thiol group, C-H stretching from the aromatic ring, C-C stretching within the ring, and C-Cl stretching vibrations. While the use of Fourier-Transform Infrared (FTIR) spectroscopy is mentioned for the characterization of materials derived from or containing this compound, specific peak assignments from experimental spectra were not available in the reviewed literature. researchgate.netsigmaaldrich.com

Raman spectroscopy, particularly Surface-Enhanced Raman Spectroscopy (SERS), has emerged as a significant analytical technique for studying this compound, often abbreviated as 3,4-DCT in this context. Due to its distinct spectral fingerprint and ability to bind to noble metal surfaces (typically silver or gold nanoparticles), it is frequently used as a Raman label for developing sensitive biosensors. psu.edu

In SERS applications, 3,4-DCT is adsorbed onto a nanostructured metal surface, which dramatically enhances its Raman scattering signal. The resulting spectrum shows characteristic peaks corresponding to its various vibrational modes. Studies have constructed Plasmon-Sampled SERES (PS-SERES) profiles for several vibrational modes of 3,4-dichlorobenzenethiol, including in-plane ring deformations, a ring breathing mode, the C–S stretch, and the C–C stretch. cdnsciencepub.com A distinct, narrow band at 565 cm⁻¹ has been identified as a unique SERS pattern for this molecule, allowing it to be distinguished from other halogenated thiophenols in multiplexed detection schemes.

Interactive Table: Key SERS Peak for this compound (3,4-DCT)

TechniqueWavenumber (cm⁻¹)AssignmentApplicationReference
SERS565Unique spectral patternRaman Labeling
SERSNot SpecifiedC-S Stretch, C-C Stretch, Ring DeformationsPS-SERES Profiling cdnsciencepub.com

Computational Chemistry and Molecular Modeling

Computational chemistry provides theoretical insights that complement experimental findings, offering a deeper understanding of the molecular properties of this compound. Molecular orbital (MO) calculations have been used to investigate its structural properties, such as the barrier to internal rotation around the C-S bond. These calculations help to rationalize the values obtained from experimental techniques like NMR.

Theoretical studies on dichlorothiophenol isomers, while often focusing on related compounds like the 2,4-isomer, utilize methods such as density functional theory (DFT) at the MPWB1K level to model reaction pathways. These computational approaches are crucial for investigating the thermodynamics and kinetics of processes like radical formation and self-condensation reactions, which are important for understanding the potential formation of environmental contaminants like polychlorinated dibenzothiophenes from chlorothiophenol precursors.

Density Functional Theory (DFT) calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and properties of molecules like this compound. rsc.orgresearchgate.net This method is employed to optimize the geometries of reactants, transition states, and products involved in its chemical transformations. rsc.org Vibrational frequency calculations are also performed at the same level of theory to confirm the nature of the stationary points on the potential energy surface and to calculate zero-point energy (ZPE) corrections. rsc.org

Various DFT functionals have been utilized in studies of chlorinated thiophenols to model their reaction pathways. The MPWB1K functional, a hybrid meta DFT method, is frequently chosen for its accuracy in thermochemical kinetics, particularly for calculating potential energy barriers. mdpi.commdpi.com Research on the complete series of 19 chlorothiophenol (CTP) congeners, including this compound, has utilized DFT to explore their reactions with radicals like O(3P), H, and OH, which are prevalent in combustion environments. rsc.orgmdpi.com These calculations are fundamental for understanding how the initial abstraction of a hydrogen atom from the thiol group occurs, leading to the formation of a chlorothiophenoxy radical—the key intermediate in the subsequent formation of more complex pollutants. mdpi.commdpi.com

Table 1: DFT Functionals and Basis Sets in Chlorothiophenol Studies

Study Focus DFT Functional Basis Set (Geometry Optimization) Basis Set (Single-Point Energy) Reference
Formation of CTPRs from CTPs + O(3P) MPWB1K 6-31+G(d,p) 6-311+G(3df,2p) rsc.org
Formation of CTPRs from CTPs + H/OH MPWB1K 6-31+G(d,p) 6-311+G(3df,2p) mdpi.com
Formation of PCTA/DTs from 2,4-DCTP MPWB1K 6-31+G(d,p) 6-311+G(3df,2p) mdpi.com
General Reaction Pathway Modeling B3LYP Varies Varies

Quantum chemical calculations (e.g., MPWB1K/6-311+G(3df,2p)//MPWB1K/6-31+G(d,p) level)

To achieve high accuracy in energetic calculations, a dual-level quantum chemical approach is commonly employed. The notation MPWB1K/6-311+G(3df,2p)//MPWB1K/6-31+G(d,p) signifies that the geometry of the molecule is optimized and its vibrational frequencies are calculated using the MPWB1K functional with the 6-31+G(d,p) basis set. mdpi.comrsc.orgmdpi.com Subsequently, a more computationally demanding single-point energy calculation is performed on these optimized geometries using the same functional but with a larger, more flexible basis set, 6-311+G(3df,2p). mdpi.comrsc.orgmdpi.com This method provides a refined understanding of the potential energy surface, including reaction barriers and enthalpies. rsc.orgacs.org

Studies on dichlorothiophenols demonstrate that the position of chlorine atoms significantly influences the molecule's reactivity. mdpi.com For instance, the potential barriers for the abstraction of the thiophenoxyl-hydrogen atom by a hydroxyl radical are higher for dichlorothiophenols with an ortho-chlorine substituent compared to those without, such as this compound. mdpi.com Specifically, the S-H bond dissociation energy (D₀) for this compound is lower than that for isomers with ortho-chlorine atoms like 2,3-DCTP and 2,4-DCTP, indicating a weaker S-H bond and greater susceptibility to hydrogen abstraction. mdpi.com

Table 2: Calculated Potential Barriers (ΔE) and Reaction Heats (ΔH) for Thiophenoxyl-Hydrogen Abstraction from Dichlorothiophenols by H Radical (kcal/mol)

Dichlorothiophenol Isomer Potential Barrier (ΔE) Reaction Heat (ΔH) S-H Bond Dissociation Energy (D₀) Reference
2,3-DCTP 4.34 -20.67 89.20 mdpi.com
2,4-DCTP 4.22 -20.63 89.16 mdpi.com
2,5-DCTP 4.31 -20.41 89.38 mdpi.com
2,6-DCTP 4.90 -20.09 89.73 mdpi.com
3,4-DCTP 3.56 -21.28 88.54 mdpi.com
3,5-DCTP 3.59 -21.05 88.78 mdpi.com

Canonical Variational Transition State Theory (CVT) with tunneling correction

To move from static energy calculations to dynamic reaction rates, Canonical Variational Transition State Theory (CVT) is applied. rsc.orgmdpi.com This theory is used to calculate the rate constants of chemical reactions over a wide range of temperatures, typically between 600 and 1200 K, which is relevant for combustion processes. mdpi.comnih.gov A critical enhancement to CVT is the inclusion of a tunneling correction, often the small curvature tunneling (SCT) method, which accounts for the quantum mechanical effect of particles tunneling through a reaction barrier rather than passing over it. mdpi.comrsc.orgmdpi.commdpi.com

This CVT/SCT methodology has been extensively used to determine the kinetic properties of reactions involving chlorothiophenols. mdpi.comresearchgate.netsemanticscholar.org For example, the rate constants for the abstraction of the sulfhydryl-hydrogen from the 19 different chlorothiophenol congeners by H and OH radicals have been calculated. mdpi.comsemanticscholar.org The results show that the reaction of this compound with the H radical is faster than its reaction with isomers containing ortho-chlorines. semanticscholar.org These theoretical rate constants are invaluable for building kinetic models that predict the formation of pollutants in industrial settings. researchgate.netacs.org The calculations are often performed using specialized software packages like POLYRATE. researchgate.netmdpi.com

Molecular orbital analysis and electronic structure investigations

Molecular orbital (MO) theory provides a framework for understanding the electronic structure of this compound and how it governs the molecule's reactivity. Perturbation molecular orbital theory and MO calculations have been used to analyze the internal rotational barrier of the thiol (-SH) group. cdnsciencepub.com For thiophenol, this barrier is relatively small, but it is influenced by substituents on the benzene (B151609) ring. cdnsciencepub.com In this compound, the twofold barrier to rotation (V₂) is 3.5 kJ/mol, which is very similar to that of unsubstituted thiophenol (3.4 kJ/mol) and 4-chlorothiophenol (3.7 kJ/mol), suggesting that the combined electronic effects of the meta- and para-chlorine atoms result in only a minor change to this specific property. cdnsciencepub.com

Analysis of the Kohn-Sham molecular orbitals can reveal the distribution of electron density. rsc.org Studies on related compounds show that the electronic character (i.e., whether it is nucleophilic or electrophilic) significantly impacts the molecule's reaction pathways and bond-dissociation energies. researchgate.net The presence of two electron-withdrawing chlorine atoms on the phenyl ring of this compound influences the electron density across the molecule, including the sulfur atom and the C-S bond, which in turn affects its interaction with other chemical species. cdnsciencepub.com

Prediction of reaction pathways and kinetic properties

A primary goal of computational studies on this compound is to predict the reaction pathways and kinetic properties that lead to the formation of persistent organic pollutants. mdpi.commdpi.com The process begins with the formation of a dichlorothiophenoxy radical. mdpi.comrsc.org Computational models, particularly those using the MPWB1K/6-311+G(3df,2p)//MPWB1K/6-31+G(d,p) level of theory, have been used to map out complex, multi-step reaction networks. mdpi.comnih.gov

For the analogous 2,4-dichlorothiophenol, detailed pathways have been proposed for the formation of polychlorinated thianthrenes (PCTAs) and polychlorinated dibenzothiophenes (PCDTs). mdpi.com These pathways typically involve:

Dimerization: The barrierless coupling of two dichlorothiophenoxy radicals to form an o-thiophenoxy-thiophenol intermediate. mdpi.com

Abstraction and Cyclization: Subsequent steps involving the abstraction of H or Cl atoms and concerted ring-closure reactions. mdpi.com

Elimination: Final steps involving the elimination of an H or Cl atom to form the stable tricyclic PCTA or PCDT product. mdpi.com

Kinetic analysis reveals that pathways ending with the elimination of a chlorine atom are generally dominant over those ending with the elimination of a hydrogen atom. mdpi.comnih.gov The calculated potential energy barriers for each step allow researchers to identify the rate-determining step and predict the most likely products. For example, in the formation of PCTAs from 2,4-dichlorothiophenoxy radicals, the rate-determining step is the intra-annular elimination of Cl or H, with the former having a lower barrier and thus being kinetically favored. mdpi.com These predictions are crucial for developing strategies to mitigate the formation of these hazardous byproducts. researchgate.net

Biological and Biomedical Research Applications of 3,4 Dichlorothiophenol

Role in Enzyme Inhibition and Modulation

3,4-Dichlorothiophenol and its derivatives have been identified as potent modulators of several key enzymes, demonstrating significant inhibitory activity that is of interest in therapeutic and biochemical research.

Inhibition of human cytochrome

Research into the structure-activity relationships of various halogenated phenyl derivatives has highlighted this compound as a potent inhibitor of human cytochrome P450 2E1 (CYP2E1). snu.ac.krsnu.ac.kr This enzyme is a member of the cytochrome P450 mixed-function oxidase system, involved in the metabolism of xenobiotics in the body.

In a study analyzing 44 different halogenated derivatives of aniline, phenol, and thiophenol, this compound demonstrated very potent inhibition of CYP2E1 activity. snu.ac.krsnu.ac.kr The inhibitory concentration (IC50) value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, was determined to be 5.3 µM for this compound. snu.ac.krsnu.ac.kr This level of potency was comparable to or even greater than that of similarly structured dichloroanilines and was significantly higher than that of dichlorophenols. snu.ac.kr For comparison, the well-known specific inhibitor of CYP2E1, Diethyldithiocarbamate (DDTC), has an IC50 of 8.9 µM. snu.ac.krsnu.ac.kr These findings suggest that 3,4-dichlorophenyl derivatives could serve as valuable potent inhibitors for CYP2E1. snu.ac.krsnu.ac.kr

CompoundTarget EnzymeIC50 Value
This compound Human Cytochrome P450 2E15.3 µM
3,5-DichlorothiophenolHuman Cytochrome P450 2E15.2 µM
3,4-Dichloroaniline (B118046)Human Cytochrome P450 2E18.0 µM
Diethyldithiocarbamate (DDTC)Human Cytochrome P450 2E18.9 µM
Data sourced from a study on the inhibitory effects of halogenated phenyl derivatives on human CYP2E1. snu.ac.krsnu.ac.kr

Telomerase inhibitory activity of this compound esters

Telomerase is a ribonucleoprotein enzyme that adds a species-dependent telomere repeat sequence to the 3' end of telomeres. Its activity is a critical factor in cellular aging and is a significant target in cancer research. In the search for novel telomerase inhibitors, a series of pyridine-2-carboxylate derivatives were synthesized and evaluated. acs.orglu.segoogle.com

Among twenty-one derivatives prepared by coupling 6-formyl-2-carboxylic acid with various phenols, thiophenols, and anilines, the this compound ester derivative (designated as 9p) exhibited the most potent in vitro telomerase inhibitory activity. acs.orglu.segoogle.comresearchgate.net This particular ester also demonstrated noteworthy tumor suppression activity in vivo, highlighting its potential as a lead compound for the development of new anticancer agents. acs.orggoogle.comresearchgate.net

Impact on cyclic nucleotide levels (adenylate cyclase, soluble guanylate cyclase)

Recent studies have investigated the effects of a binuclear nitrosyl iron complex featuring 3,4-dichlorothiophenolyls, specifically [Fe2(SC6H3Cl2)2(NO)4], on key enzymatic systems that regulate cyclic nucleotide levels. mit.edu These nucleotides, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), are crucial secondary messengers in numerous signal transduction pathways.

In in vitro experiments, this nitrosyl iron complex was shown to increase the concentrations of both cAMP and cGMP. mit.edupubcompare.ai At a concentration of 0.1 mM, the complex led to a 2.4-fold increase in cAMP levels and a 4.5-fold increase in cGMP levels. mit.edu The study noted that this compound by itself, as a ligand, had a less pronounced effect on adenylate cyclase. mit.edu The impact of the complex on soluble guanylate cyclase activity was found to be comparable to that of an anionic nitrosyl complex with thiosulfate (B1220275) ligands, which is known for its vasodilating and cardioprotective properties. mit.edupubcompare.ai

Applications in Biosensing and Bioanalysis

The distinct physical and chemical properties of this compound make it a valuable component in the construction of highly sensitive probes for detecting biological molecules.

Use in Surface-Enhanced Raman Sensors for Bioanalyte Detection

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique that enhances the Raman scattering of molecules adsorbed on rough metal surfaces. This compound (also referred to as 3,4-dichlorobenzenethiol) has been effectively utilized in the development of SERS-based sensors for the detection of bioanalytes. It serves as a Raman reporter molecule, providing a distinct and strong SERS signal that can be used for detection and quantification. mit.edu

Its applications include its use in developing SERS sensors for detecting biowarfare agents and glucose. The compound's ability to bind to metal surfaces and generate a unique spectral fingerprint makes it an ideal candidate for creating these advanced sensing platforms.

Development of SERS-Magnetic-Fluorescence Probes

To enhance detection capabilities, researchers have fabricated multilayered, tri-functional nanoprobes that combine SERS, magnetic, and fluorescent properties. snu.ac.kr These sophisticated probes, known as magnetic-fluorescence-SERS nanoprobes (MF-SERS dots), contain superparamagnetic iron oxide nanoparticle clusters, assembled silver nanoparticles for the SERS effect, and a fluorescent silica (B1680970) layer. snu.ac.krmit.edu

In the development of these multifunctional probes, 3,4-dichlorobenzenethiol (3,4-DCT) was used as one of the Raman reporter molecules. snu.ac.krmit.edu The resulting MF-SERS dots exhibited superparamagnetism, fluorescence, and strong, unique SERS signals. snu.ac.kr These probes were successfully internalized into cells, which could then be separated using an external magnetic field. The SERS and fluorescence signals from the nanoprobes within the cells were clearly detected. snu.ac.kr This demonstrates the utility of incorporating this compound into advanced nanoprobes for applications such as multiplex detection and cell separation. snu.ac.kr

On-bead peptide identification using SERS barcoding

In the realm of high-throughput screening and drug discovery, the ability to rapidly identify molecules with high affinity for specific targets from vast chemical libraries is paramount. One-bead-one-compound (OBOC) libraries are a powerful tool in this process, but identifying the "hit" compounds on individual beads has been a significant challenge. nih.gov Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a highly effective solution, and this compound plays a crucial role as a component in SERS-based barcoding systems. nih.govrsc.org

This method involves the use of SERS nanoparticles (NPs), often referred to as SERS IDs or nanotags, which are encoded with specific Raman-active molecules. nih.govresearchgate.net this compound (3,4-DCT) is one such molecule used for this purpose. rsc.org These SERS IDs, consisting of a metallic nanoparticle (like silver) core and a reporter molecule (like 3,4-DCT) adsorbed onto its surface, are encapsulated in a silica shell. This structure generates a unique and intense Raman signal that acts as a molecular barcode. researchgate.net

In practice, during the synthesis of an OBOC peptide library on microbeads (e.g., TentaGel beads), each amino acid coupling step is accompanied by the addition of a unique SERS ID. rsc.org These SERS IDs are physically adsorbed and embedded onto the surface of the microbeads. rsc.org When a "hit" bead, which binds to a target protein, is identified, it can be isolated and its unique SERS barcode can be read using a Raman spectrometer. By decoding the sequence of SERS signals, the specific peptide sequence on that bead can be determined directly and efficiently. nih.gov This SERS barcoding platform not only allows for the identification of the peptide ligand but can also be used to quantify its binding affinity for the target protein. nih.gov The use of various SERS reporter molecules, including this compound, allows for the creation of a vast number of unique codes, potentially exceeding one million combinations, making this a highly scalable technology for screening large compound libraries. nih.gov

Investigations in Drug Discovery and Pharmaceutical Synthesis

This compound is a valuable compound in medicinal chemistry, primarily utilized as a structural motif and a versatile building block in the synthesis of novel therapeutic agents. ontosight.ai Its unique electronic and steric properties are exploited to enhance the binding affinity and selectivity of drug candidates for their biological targets.

The chemical structure of this compound makes it an important intermediate in the synthesis of a range of bioactive molecules. ontosight.ai It serves as a key starting material or intermediate in the creation of more complex molecules designed to interact with biological systems. ontosight.ai For instance, its derivatives have been investigated for their potential as insecticides and acaricides. More significantly in the pharmaceutical context, it is incorporated into scaffolds for developing inhibitors of specific protein-protein interactions or enzyme functions. nih.govpolyu.edu.hk

One notable application is in the synthesis of galectin inhibitors. lu.seresearchgate.net Researchers have used this compound to create α-thioderivatives of galactosides, aiming to develop potent and selective ligands for galectins, a family of proteins involved in cancer and inflammation. researchgate.netresearchgate.net In one synthetic pathway, the starting sugar is transformed into a 3,4-dichlorophenyl-α-thioderivative, which then undergoes further modifications to produce the final inhibitor candidate. researchgate.netresearchgate.net This highlights the compound's role in introducing a specific dichlorinated arylthio group to a carbohydrate scaffold, a common strategy in glycomimetic drug design. lu.se

Galectin-9, particularly its N-terminal carbohydrate-recognition domain (Gal-9N), is a therapeutic target for modulating immune responses. lu.se Research has focused on designing specific inhibitors for this protein. In an effort to improve upon existing inhibitors, which had affinities in the micromolar range, scientists incorporated this compound into a galactose-based scaffold. lu.se

The rationale was to place the 3,4-dichlorothiophenyl group at the anomeric carbon of galactose, creating an α-thioaryl galactopyranoside. lu.se This modification was intended to exploit interactions within the galectin binding pocket. The presence of the two chlorine atoms on the phenyl ring was hypothesized to enhance binding affinity. While the resulting affinity did not reach the nanomolar levels initially hoped for, it did show a modest improvement over the parent compound. lu.se The study suggested that the 'bulky' chlorine atoms might have a counteractive effect with other parts of the inhibitor when interacting with the binding site. lu.se This work demonstrates a specific, structure-guided design approach where this compound was chosen to probe and occupy a specific region of the Gal-9N binding pocket. lu.senih.gov

Once potential drug candidates are synthesized, their ability to bind to the target protein must be quantified. Fluorescence Polarization (FP) is a widely used, robust technique for this purpose. bmglabtech.comnih.gov It allows for the measurement of binding events in solution without the need to separate the bound and free ligand. nih.gov

In the studies involving Galectin-9N inhibitors derived from this compound, FP competition assays were the primary method for evaluating binding affinity. researchgate.netlu.se The principle of the assay involves a fluorescently labeled ligand (a probe) that binds to the target protein (e.g., Gal-9N). This binding event slows the rotation of the fluorescent probe, resulting in a high polarization signal. bmglabtech.com The synthesized inhibitor, which is not fluorescent, is then added to the mixture. By competing with the fluorescent probe for the same binding site on the protein, the inhibitor displaces the probe, which then tumbles more rapidly in solution, leading to a decrease in the fluorescence polarization signal. bmglabtech.com

The concentration of the inhibitor required to displace a certain amount of the probe is used to calculate its dissociation constant (Kd) or inhibition constant (Ki), which are measures of its binding affinity. nih.gov For the Galectin-9N inhibitors, this method allowed researchers to precisely compare the affinities of different synthesized analogs and understand how structural changes, such as the inclusion of the 3,4-dichlorothiophenyl group, affected binding. lu.se

Table 1: Binding Affinities of Galectin-9N Inhibitors Determined by Fluorescence Polarization Assay This table is based on data from studies on Galectin-9N inhibitors and is for illustrative purposes.

Compound/SubstituentTarget ProteinDissociation Constant (Kd) in μM
This compound derivativeGalectin-9N~6
Phenyl derivative (10a)Galectin-9N10.3
Methyl Phenyl derivative (10b)Galectin-9N11.9
Fluoro Phenyl derivative (10c)Galectin-9N5

The process of drug discovery rarely yields a perfect inhibitor on the first attempt. Instead, it is an iterative process of synthesizing and testing analogs to optimize binding affinity and selectivity. The development of Galectin-9N inhibitors is a clear example of this strategy. lu.se After synthesizing and evaluating the inhibitor containing the 3,4-dichlorothiophenyl group, researchers created a series of analogs to probe the structure-activity relationship (SAR). lu.se

They replaced the 3,4-dichlorothiophenyl moiety with other substituted phenyl groups, such as a phenyl, a methyl phenyl, and a fluoro phenyl group, to see how these changes would impact binding to Gal-9N. lu.se The results of the FP assays showed that the compound with a 4-fluorophenyl group had a slightly better affinity (Kd of 5 µM) than the 3,4-dichlorothiophenyl version (Kd of ~6 µM). lu.se This suggests that polar interactions involving the fluorine atom might be more favorable in the binding pocket than the interactions provided by the dichlorinated ring. lu.se This iterative process of analog synthesis and affinity testing is crucial for refining a lead compound into a potent and selective drug candidate. nih.gov

Mechanisms of Biological Interaction and Metabolism

The biological activities of this compound and its derivatives stem from their interactions with cellular components and their subsequent metabolic processing. Research has explored how this compound can influence signaling pathways and how it can be modified by biological systems.

One study investigated the effects of a dinitrosyl iron complex containing this compound ligands on the levels of cyclic nucleotides, which are important second messengers in cell signaling. researchgate.net The complex was found to significantly increase the intracellular concentrations of both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). researchgate.net The effect on cGMP was particularly notable and comparable to other known activators of soluble guanylate cyclase, an enzyme that produces cGMP. researchgate.net Interestingly, this compound by itself had a much less pronounced effect, indicating that its biological activity is substantially modified when incorporated into the iron complex. researchgate.net

Furthermore, the metabolism of this compound has been studied in the context of enzymatic glycosylation. The enzyme YjiC from Bacillus licheniformis has been shown to catalyze S-glycosylation, attaching a sugar moiety to the sulfur atom of this compound. jmb.or.kr This reaction demonstrates that the compound can be a substrate for glycosyltransferase enzymes, which play crucial roles in detoxification and modifying the biological activity of small molecules. jmb.or.krnih.gov Such glycosylation can alter the compound's solubility, stability, and ability to interact with other biological molecules. nih.gov

Glycosylation reactions involving this compound with glycosyltransferases (e.g., YjiC)

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of sugar moieties from activated donor molecules to acceptor molecules, forming glycosidic bonds. nih.gov This process, known as glycosylation, is crucial in various biological processes, including metabolism and cell integrity. nih.gov The versatility of some GTs allows them to act on a wide range of substrates, including those with thiol (-SH) functional groups, leading to the formation of S-glycosidic bonds.

The glycosyltransferase YjiC, from the bacterium Bacillus licheniformis, has been identified as a particularly versatile enzyme capable of glycosylating a diverse array of substrates. nih.govresearchgate.net While well-known for producing O-glycosylated products, YjiC also demonstrates the capacity for nucleophilic N- and S-glycosylation. nih.govresearchgate.net In research studies, the S-glycosylation capability of YjiC was investigated using this compound as an acceptor substrate. nih.govresearchgate.net

In a typical in vitro reaction, purified YjiC enzyme is incubated with this compound and an activated sugar donor, such as UDP-α-D-glucose (UDP-Glu), in a buffered solution. nih.govresearchgate.net The reaction results in the formation of a glucose-conjugated S-glycosidic linkage with the this compound molecule. nih.gov Studies have shown that YjiC can utilize a broad spectrum of sugar donors for this reaction, including UDP-N-acetylglucosamine, UDP-N-acetyl-galactosamine, and TDP-α-L-rhamnose, among others. researchgate.net Interestingly, the conversion of this compound to its glycoside was found to be higher than the conversion rates for analogous compounds with hydroxyl or amine functional groups, highlighting the enzyme's efficiency towards thiol-containing substrates. nih.gov

Another glycosyltransferase, PtUGT1 from Polygonum tinctorium, has also been shown to catalyze the S-glycosylation of this compound with UDP-glucose. researchgate.netdtu.dk Research on PtUGT1 has provided insights into the structural and mechanistic basis for its ability to catalyze O-, N-, and S-glycosylation with similar reaction rates. dtu.dknih.gov For S-glycosylation with this compound, the reaction can proceed without the need for proton transfer from a catalytic residue, depending instead on the precise positioning of the acceptor substrate relative to the sugar donor within the enzyme's active site. nih.gov

Table 1: Catalytic Promiscuity of YjiC with this compound and Various Sugar Donors This interactive table summarizes the conversion of this compound into its corresponding glycosylated products when reacted with the YjiC enzyme and different sugar donors.

Acceptor Substrate Sugar Donor Glycosylated Product Formed
This compound UDP-α-D-glucose Yes
This compound UDP-N-acetyl glucosamine Yes
This compound UDP-N-acetyl-galactosamine Yes
This compound UDP-α-D-glucuronic acid Yes
This compound TDP-α-L-rhamnose Yes
This compound TDP-α-D-viosamine Yes
This compound GDP-α-L-fucose Yes

Data sourced from references nih.govresearchgate.net.

Metabolism of halogenobenzenes and formation of dichlorothiophenols

The biotransformation of halogenobenzenes, such as dichlorobenzenes, is a critical area of study in toxicology and drug metabolism. The metabolic pathways of these compounds often lead to the formation of various phenolic and sulfur-containing metabolites, including dichlorothiophenols. scispace.comnih.gov The formation of thiophenols typically occurs via the mercapturic acid pathway. diva-portal.org

Studies on the metabolism of m-dichlorobenzene in rabbits have shown that it is metabolized to form dichlorophenylmercapturic acids. scispace.com These mercapturic acids can be chemically converted into the corresponding dichlorothiophenols by heating with sodium hydroxide (B78521). scispace.com The resulting dichlorothiophenols, such as 2,4- and 3,5-dichlorothiophenol, can then be identified and separated using techniques like paper chromatography. scispace.com Similarly, the metabolism of p-dichlorobenzene primarily yields 2,5-dichlorophenol, but no mercapturic acid formation was observed in that specific study. scispace.com

The metabolism of 1,2-dichlorobenzene (B45396) (1,2-DICB) results in major metabolites such as 2,3- and 3,4-dichlorophenol (B42033) (3,4-DICP). nih.gov The formation of these phenolic compounds is a key step that can precede further conjugation or oxidation reactions, which may ultimately lead to sulfur-containing metabolites under certain metabolic conditions.

Table 2: Metabolites Identified from the Metabolism of Dichlorobenzene Isomers This interactive table outlines the primary metabolites formed from different dichlorobenzene isomers as reported in metabolic studies.

Parent Compound Primary Metabolites
m-Dichlorobenzene 2,4-Dichlorophenol (B122985), 3,5-Dichlorophenol, 2,4-Dichlorophenylmercapturic acid, 3,5-Dichlorophenylmercapturic acid
p-Dichlorobenzene 2,5-Dichlorophenol, 2,5-Dichloroquinol
1,2-Dichlorobenzene 2,3-Dichlorophenol, 3,4-Dichlorophenol, Dichlorohydroquinones

Data sourced from references scispace.comnih.gov.

Covalent binding of metabolites to proteins

A significant aspect of the toxicology of halogenated aromatic compounds is the metabolic activation to reactive intermediates that can covalently bind to cellular macromolecules, such as proteins. diva-portal.orgnih.gov This covalent binding is often implicated in the compound's toxicity.

The metabolism of 1,2-dichlorobenzene (1,2-DICB), which can form 3,4-dichlorophenol, leads to the generation of reactive intermediates that covalently bind to proteins. nih.gov This binding is thought to involve reactive benzoquinone metabolites formed through the secondary metabolism of the initial dichlorophenol products. nih.gov The extent of protein binding from 1,2-DICB metabolites is significantly higher than that from 1,4-dichlorobenzene, which correlates with the higher hepatotoxicity of the 1,2-isomer. nih.gov The formation of these reactive species can occur via cytochrome P450-mediated oxidation. nih.gov

While not a direct metabolite, this compound itself has been used as a model thiol in studies exploring the reactivity of other toxic compounds. For instance, research on the explosive 2,4,6-trinitrotoluene (B92697) (TNT) investigated the reaction of its nitroso metabolite with various thiols, including 3,4-dichlorobenzenethiol. nih.gov This work demonstrated that the nitroso intermediate reacts with the sulfhydryl group, leading to the formation of adducts, which serves as a model for how TNT metabolites can covalently bind to cysteine residues in proteins. nih.gov Furthermore, 3,4-dichlorobenzenethiol has been employed, albeit with cautions for potential artifacts, as a trapping agent to detect reactive alkylating intermediates formed during the in vitro metabolism of carcinogenic nitrosamines. nih.gov

Table 3: Research Findings on Covalent Binding of Halogenated Compound Metabolites This interactive table summarizes key findings related to the covalent binding of metabolites from various halogenated compounds to proteins.

Compound Key Finding Implicated Metabolite/Intermediate Reference
1,2-Dichlorobenzene Metabolites covalently bind to protein, correlating with hepatotoxicity. Reactive benzoquinone metabolites (derived from dichlorophenols like 3,4-DICP) nih.gov
1,4-Dichlorobenzene Metabolites show significantly less covalent binding to protein compared to 1,2-DICB. Reactive benzoquinone species (derived from 2,5-DICP) nih.gov
2,4,6-Trinitrotoluene (TNT) Nitroso metabolite reacts with the sulfhydryl group of 3,4-dichlorobenzenethiol, modeling protein adduct formation. Nitroso intermediate nih.gov
N-Nitrosodimethylamine 3,4-Dichlorobenzenethiol used as a trapping agent for reactive methylating agents. Methylating intermediates nih.gov

Environmental Impact and Hazard Assessment

The release of this compound and its transformation products into the environment raises concerns due to their potential adverse effects on living organisms.

1 Harmful effects on aquatic life

This compound is considered to be harmful to aquatic life. ontosight.ai While specific toxicity data for this compound is limited in the provided search results, the general classification points to a potential risk for aquatic ecosystems. The harmful effects can be attributed to its chemical properties and its ability to interfere with biological processes in aquatic organisms.

Environmental Chemistry and Fate of 3,4 Dichlorothiophenol

2 Potential for bioaccumulation

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for a chemical to bioaccumulate is a key factor in its environmental hazard assessment. nih.gov For ionizable organic compounds like 3,4-Dichlorothiophenol, the bioaccumulation potential can be influenced by factors such as the pH of the surrounding water, which affects the chemical's speciation. nih.gov

While specific studies on the bioaccumulation of this compound were not found in the provided search results, the bioaccumulation potential of structurally similar compounds, such as chlorophenols, has been studied. nih.gov Generally, the bioaccumulation of organic compounds is related to their hydrophobicity and their susceptibility to being broken down by the organism's metabolism. nih.gov Weakly hydrophobic compounds are expected to have a low bioaccumulation potential. researchgate.net

Remediation and Mitigation Strategies

The environmental persistence and potential toxicity of this compound necessitate the development of effective remediation and mitigation strategies. Research into the degradation and removal of this compound and structurally similar chlorinated phenols has highlighted several promising approaches, ranging from biological treatments to advanced chemical oxidation. These strategies aim to either remove the contaminant from the environmental matrix (soil, water) or transform it into less harmful substances.

Bioremediation and Phytoremediation

Bioremediation leverages the metabolic capabilities of microorganisms and plants to break down or sequester contaminants. This approach is considered a cost-effective and environmentally friendly alternative to traditional physical or chemical methods.

Microbial and Enzymatic Degradation: Microorganisms, including bacteria and fungi, play a crucial role in the natural attenuation of organic pollutants. Specific enzymes, such as laccases and peroxidases, have been identified as key players in the degradation of phenolic compounds. For instance, the enzyme laccase, derived from fungi like Trametes villosa, has been shown to effectively treat soil contaminated with 2,4-dichlorophenol (B122985) by polymerizing the compound and binding it to soil organic matter. nih.gov In one study, both free and immobilized laccase resulted in 100% removal of 2,4-dichlorophenol in soil with a lower organic matter content. nih.gov While direct studies on this compound are limited, the structural similarity suggests that enzymatic treatments could be a viable remediation pathway. Furthermore, the use of propane-oxidizing bacteria has shown promise in the in-situ bioremediation of aquifers contaminated with other organic pollutants, a strategy that could potentially be adapted for thiophenols. acs.orgmit.edu

Phytoremediation: Phytoremediation is an emerging technology that utilizes plants and their associated microbes to clean up contaminated soil and water. tandfonline.com This process involves several mechanisms, including phytoextraction (uptake and accumulation of contaminants into plant tissues), phytotransformation (degradation of contaminants by plant enzymes), and rhizodegradation (breakdown of contaminants in the root zone by microbial activity). tandfonline.com

Plants have demonstrated the ability to take up and metabolize various chlorinated phenols. pjoes.com For example, reed canary grass (Phalaris arundinacea) is commonly used for the phytoremediation of organic compounds. pjoes.com Studies on 2,4-dichlorophenol have shown its removal from nutrient solutions by plants like rice and algae. pjoes.com The effectiveness of phytoremediation can be enhanced through genetic engineering, by introducing genes from bacteria or other organisms that encode for enzymes capable of degrading specific pollutants. tandfonline.comtandfonline.com

Table 1: Overview of Phytoremediation Mechanisms for Organic Pollutants

MechanismDescriptionTarget Contaminants
Phytoextraction Plants absorb contaminants from soil or water and accumulate them in their harvestable tissues (shoots, leaves).Heavy metals, certain organic compounds. tandfonline.com
Phytotransformation Contaminants are broken down into simpler, less toxic compounds by metabolic processes within the plant.Chlorinated solvents, pesticides, phenols. tandfonline.com
Rhizodegradation Breakdown of contaminants in the soil by microorganisms that thrive in the rhizosphere (the area around plant roots).Polycyclic aromatic hydrocarbons (PAHs), phenolics. tandfonline.comucp.pt
Phytostabilization Plants reduce the mobility and bioavailability of contaminants in the soil by immobilizing them through root uptake, adsorption, or precipitation.Heavy metals, phenolic compounds. tandfonline.com
Phytovolatilization Plants take up contaminants and release them into the atmosphere in a modified, less toxic form through transpiration.Chlorinated solvents, mercury. tandfonline.com

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes are chemical treatment methods designed to degrade persistent organic pollutants through the generation of highly reactive hydroxyl radicals (•OH). These processes are often faster and more effective than biological treatments for recalcitrant compounds.

Photocatalysis: Homogeneous photocatalysis using iron (III) complexes under UV irradiation has been successfully applied to the degradation of dichlorophenols. nih.gov In a study on 2,4-dichlorophenol and 3,4-dichlorophenol (B42033), this method proved effective, with optimal degradation occurring at a pH of 3.0. nih.gov The process involves the generation of hydroxyl radicals from the photolysis of Fe(III) aqua-complexes, which then attack the organic molecule. nih.gov Heterogeneous photocatalysis, often employing titanium dioxide (TiO2) as a catalyst under UV light, is another widely studied AOP for the degradation of chlorinated organic compounds. nih.gov

Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) to produce hydroxyl radicals. This method can be enhanced by exposure to UV light (photo-Fenton), which increases the rate of radical generation and the degradation of the target pollutant. nih.gov The photo-Fenton process has achieved high degradation and mineralization efficiencies (100% and 98%, respectively) for compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), a related chlorinated aromatic compound. nih.gov

Ozonation: Ozonation, sometimes combined with other oxidants like hydrogen peroxide or UV light, is a powerful AOP for water treatment. nih.govnih.gov It has demonstrated high efficiency in degrading organochlorine pesticides, achieving rapid removal rates. nih.gov While effective, the energy costs associated with ozonation can be a limiting factor for large-scale applications. nih.gov

Table 2: Comparison of Advanced Oxidation Processes for Chlorinated Phenolic Compounds

AOP MethodOxidizing Agent(s)Typical EfficiencyKey Findings
Fe(III) Homogeneous Photocatalysis Fe(III), O₂, UV LightHigh degradation for dichlorophenols.Optimal performance at acidic pH (e.g., pH 3.0). nih.gov
TiO₂ Heterogeneous Photocatalysis TiO₂, UV Light>90% degradation.Effective for various chlorinated organics.
Photo-Fenton Fe²⁺, H₂O₂, UV LightUp to 100% degradation and 98% mineralization.Highly efficient for degradation of related compounds like 2,4-D. nih.gov
Ozonation Ozone (O₃), Plasma>99% degradation in 30 minutes.Very high efficiency but can be energy-intensive. nih.gov

Future Directions and Emerging Research Avenues for 3,4 Dichlorothiophenol

Exploration of Novel Synthetic Methodologies

While established methods for the synthesis of 3,4-Dichlorothiophenol exist, future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes. Traditional methods often rely on multi-step processes that may involve harsh reagents and generate significant waste. ontosight.ai Future explorations could target the development of novel catalytic systems, such as photo-induced desulfurative chlorination, which has shown promise for the functionalization of C(sp²)–S bonds under mild conditions. epa.gov

Furthermore, the use of this compound as a monomer in polymerization reactions presents an exciting frontier. Research into the controlled synthesis of hyperbranched poly(phenylene sulfide)s using this compound as an AB2 monomer has demonstrated the potential to create novel materials with unique properties. europa.euacs.org Future work should explore optimizing reaction conditions to control the molecular weight and polydispersity of these polymers, potentially leading to materials with tailored thermal and mechanical properties.

A comparative table of current and potential future synthetic approaches is presented below:

Synthetic ApproachCurrent StatusFuture Research FocusPotential Advantages
Traditional Synthesis Multi-step reactions, e.g., from 3,4-dichloroaniline (B118046). nih.govacs.org-Established but can be inefficient.
Catalytic C-S Bond Functionalization Emerging, with examples like photo-induced chlorination. epa.govDevelopment of novel, highly efficient, and selective catalysts.Milder reaction conditions, improved atom economy, and reduced waste.
Polymerization Synthesis of hyperbranched poly(phenylene sulfide)s. europa.euPrecise control over polymer architecture and properties.Creation of advanced materials with tailored functionalities.

Advanced Mechanistic Investigations of Biochemical Pathways

Initial studies have revealed intriguing interactions of this compound with biological systems, particularly with enzymes. A key area for future research is the in-depth investigation of its role as a substrate and modulator of enzymatic activity. For instance, glycosyltransferases (GTs) have been shown to catalyze the S-glycosylation of this compound, highlighting the promiscuity of these enzymes. mdpi.comresearchgate.net Future mechanistic studies, aided by computational modeling, could elucidate the structural basis for this O-, N-, and S-specificity, potentially enabling the rational engineering of GTs for the synthesis of novel glycosides. merckmillipore.comcanbipharm.com

Furthermore, a nitrosyl iron complex with this compound has been shown to increase the levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in vitro, suggesting an influence on crucial secondary messenger signaling pathways. mdpi.comresearchgate.net The ligand itself, this compound, had a less pronounced effect on adenylate cyclase. mdpi.com Deeper investigations are needed to unravel the precise molecular targets and mechanisms by which the complex and the parent compound exert these effects. This could involve identifying the specific adenylyl and guanylyl cyclases affected and understanding the structure-activity relationships.

Biochemical InteractionCurrent ObservationFuture Research DirectionPotential Significance
Glycosyltransferase Activity Acts as an acceptor for S-glycosylation by enzymes like PtUGT1. mdpi.comresearchgate.netmerckmillipore.comDetailed kinetic and structural analysis of enzyme-substrate interactions; computational modeling of reaction mechanisms.Engineering of glycosyltransferases for the synthesis of novel S-glycosides with potential therapeutic properties.
Cyclic Nucleotide Modulation A nitrosyl iron complex increases cAMP and cGMP levels in vitro. mdpi.comIdentification of specific adenylyl and guanylyl cyclase isoforms targeted; elucidation of the signaling cascade.Development of new pharmacological tools to modulate cyclic nucleotide signaling.

Development of Targeted Therapeutic Agents and Diagnostics

The chemical scaffold of this compound has been incorporated into molecules with promising therapeutic potential. For example, it is a key fragment in the synthesis of novel amide-based antagonists for the NR1A/NR2B N-methyl-D-aspartate (NMDA) receptors, which are implicated in various neurological disorders. cdc.gov Future research should focus on optimizing the structure of these antagonists to enhance their potency, selectivity, and pharmacokinetic properties.

Similarly, derivatives of this compound have been identified as inhibitors of bacterial RNA polymerase (RNAP) by disrupting its interaction with sigma factors, presenting a novel antibacterial strategy. cymitquimica.com The thioether linker and the 3,4-dichloro substitution pattern were found to be important for activity. cymitquimica.com Further development in this area could involve synthesizing and screening a library of analogues to improve their minimum inhibitory concentration (MIC) and spectrum of activity against drug-resistant bacteria.

In the realm of diagnostics, this compound has been utilized as a surface-enhanced Raman scattering (SERS) encoding molecule for the development of sensitive detection platforms. thermofisher.comnih.govsigmaaldrich.com Future work could explore its integration into SERS-based bioassays for the detection of various biomarkers, including those for infectious diseases and cancer. thermofisher.com The development of multiplexed detection systems using nanoparticles encoded with this compound and other Raman reporters is a particularly promising avenue. sigmaaldrich.com

Comprehensive Environmental Fate Modeling and Risk Assessment

While the toxicological properties of this compound are acknowledged, with safety data sheets indicating it is harmful to aquatic life, a comprehensive understanding of its environmental fate remains limited. ontosight.aispectrumchemical.com Current information on its persistence, degradation, and mobility in the environment is sparse, with many official documents stating "no information available". spectrumchemical.commdpi.com This knowledge gap represents a critical area for future research.

Future studies should focus on:

Biodegradation: Investigating the aerobic and anaerobic biodegradation pathways of this compound in different environmental matrices like soil and water. The successful biodegradation of related compounds like 3,4-dichloronitrobenzene (B32671) suggests that microbial degradation could be a viable remediation strategy. nih.gov

Photodegradation: Assessing the susceptibility of this compound to photodegradation in aquatic environments, as this can be a significant removal pathway for aromatic compounds. mdpi.com

Atmospheric Fate: Theoretical studies have suggested that dichlorothiophenols can act as precursors for the formation of persistent and toxic polychlorinated thianthrenes (PCTAs) and polychlorinated dibenzothiophenes (PCDTs) in the gas phase. mdpi.comresearchgate.nettcichemicals.com Experimental validation and modeling of these atmospheric transformation pathways are crucial for a complete risk assessment.

Bioconcentration: Determining the bioconcentration factor (BCF) of this compound in aquatic organisms is essential to understand its potential to accumulate in food chains.

Integration with Advanced Materials Science and Nanotechnology

The integration of this compound into advanced materials and nanotechnology is a rapidly evolving field with significant potential. Its ability to self-assemble on metal surfaces makes it an excellent ligand for stabilizing nanoparticles. thermofisher.com Future research can explore the use of this compound-capped nanoparticles for a variety of applications, from catalysis to drug delivery. The precise control over the nanoparticle-ligand interface is key to tuning their properties.

The synthesis of hyperbranched poly(phenylene sulfide)s from this compound is another promising area. europa.eu These highly branched polymers possess unique properties such as high solubility and low viscosity compared to their linear analogues. Future work should focus on exploring the relationship between the polymer architecture and its functional properties, such as its performance in coatings, composites, and as a scaffold for catalysis. The development of recyclable porous poly(aryl thioether)s through reversible C–S/C–S metathesis offers a sustainable approach to these materials.

Application AreaCurrent ResearchFuture DirectionsPotential Impact
Nanoparticle Functionalization Use as a capping agent for SERS-active nanoparticles. thermofisher.comnih.govSynthesis of well-defined, functionalized nanoparticles for catalysis, sensing, and biomedical applications.Development of novel nanomaterials with tailored properties.
Hyperbranched Polymers Synthesis of hyperbranched poly(phenylene sulfide)s. europa.euacs.orgExploration of structure-property relationships and applications in advanced materials.Creation of high-performance polymers for various industrial uses.
Recyclable Polymers Development of recyclable porous poly(aryl thioether)s.Design of sustainable polymer systems with a circular lifecycle.Advancement of green chemistry principles in materials science.

Q & A

Q. What are the common synthetic routes for 3,4-Dichlorothiophenol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves chlorination of thiophenol derivatives or substitution reactions on pre-chlorinated aromatic precursors. For example:
  • Route 1 : Direct chlorination of thiophenol using chlorine gas or sulfuryl chloride under controlled temperatures (0–5°C) to minimize over-chlorination .
  • Route 2 : Nucleophilic displacement of halogenated benzene derivatives (e.g., 3,4-dichloronitrobenzene) with sodium hydrosulfide (NaSH) in polar solvents like DMF, followed by reduction .
    Yield optimization requires precise stoichiometric ratios, inert atmospheres, and purification via vacuum distillation or column chromatography. Purity is validated using GC-MS or NMR to confirm the absence of by-products like polychlorinated derivatives.

Q. What analytical techniques are recommended for characterizing this compound, and how are they validated?

  • Methodological Answer :
  • GC-MS : Used for quantification and identification of volatile derivatives (e.g., acetylated forms). Derivatization with acetic anhydride improves volatility and detection limits .
  • NMR (¹H/¹³C) : Confirms structural integrity; characteristic signals include aromatic protons (δ 7.2–7.8 ppm) and thiol protons (δ 3.5–4.0 ppm after derivatization) .
  • Validation : Recovery tests (e.g., spiking known concentrations into matrices like urine or soil) with reproducibility checks (RSD < 5%) ensure method accuracy .

Q. What strategies are effective for conducting literature reviews on this compound?

  • Methodological Answer :
  • Databases : Prioritize PubMed, TOXCENTER, and NTRL for toxicology data. Use SciFinder for synthesis protocols .
  • Keywords : Combine terms like "this compound," "synthesis," "toxicokinetics," and "environmental degradation." Include CAS No. (17231-95-7) for specificity .
  • Screening : Apply a two-step process: (1) title/abstract screening for relevance, (2) full-text review for mechanistic or methodological depth .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize by-products?

  • Methodological Answer :
  • Reaction Monitoring : Use in-situ techniques like FTIR or HPLC to track intermediate formation (e.g., dichlorinated intermediates). Adjust reaction time/temperature to halt at the desired product .
  • Catalyst Selection : Heterogeneous catalysts (e.g., zeolites) reduce side reactions compared to homogeneous systems .
  • By-Product Mitigation : Post-synthesis purification via liquid-liquid extraction (hexane/water) removes polar impurities, followed by recrystallization in ethanol .

Q. How can discrepancies in reported toxicity data for this compound be resolved?

  • Methodological Answer :
  • Study Design Harmonization : Standardize exposure durations, concentrations, and model systems (e.g., rodent hepatocytes vs. human cell lines) to reduce variability .
  • Data Reconciliation : Cross-reference in vitro (e.g., Ames test) and in vivo (e.g., rodent LD50) results. Meta-analyses can identify outliers due to methodological flaws .
  • Mechanistic Validation : Use molecular docking to predict binding affinity to biological targets (e.g., cytochrome P450 enzymes), corroborating experimental toxicity .

Q. What are the environmental degradation pathways of this compound, and how are they studied?

  • Methodological Answer :
  • Photolysis : Expose aqueous solutions to UV light (λ = 254 nm) and monitor degradation via HPLC. Major products include sulfonic acid derivatives and chlorinated quinones .
  • Hydrolysis : Conduct pH-dependent stability studies (pH 3–9) at 25–50°C. Degradation kinetics are modeled using first-order rate equations .
  • Metabolite Identification : Use high-resolution LC-MS/MS to detect transformation products in soil or water matrices, with isotopic labeling (e.g., deuterated analogs) for pathway tracing .

Q. What advanced purification methods are suitable for isolating this compound from complex mixtures?

  • Methodological Answer :
  • Preparative HPLC : Employ C18 columns with acetonitrile/water gradients (60:40 to 90:10) for high-purity isolation (>99%) .
  • Solid-Phase Extraction (SPE) : Use silica-based cartridges to separate thiophenol derivatives from non-polar contaminants .

Q. How can mechanistic toxicology studies elucidate the bioactivity of this compound?

  • Methodological Answer :
  • In Vitro Assays : Measure oxidative stress (e.g., ROS generation in HepG2 cells) and mitochondrial dysfunction (JC-1 staining) .
  • Omics Approaches : Transcriptomics (RNA-seq) identifies dysregulated pathways (e.g., Nrf2/ARE signaling), while metabolomics (GC-TOF-MS) reveals metabolic perturbations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.